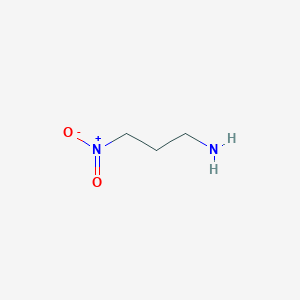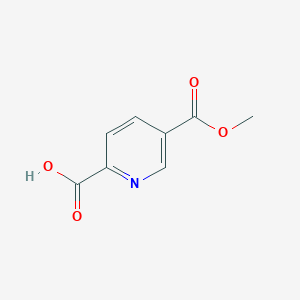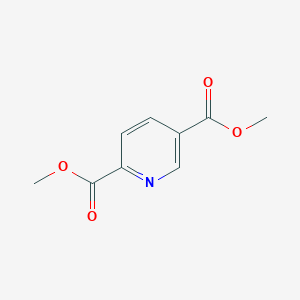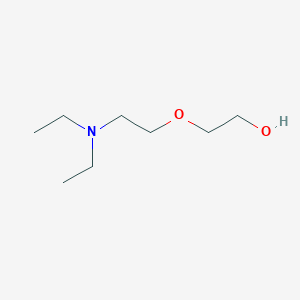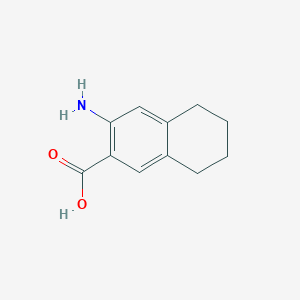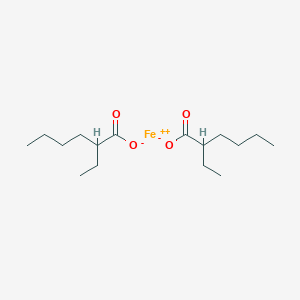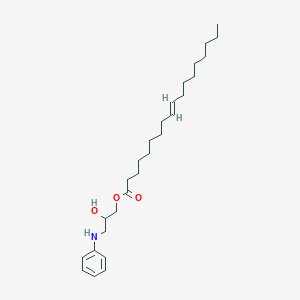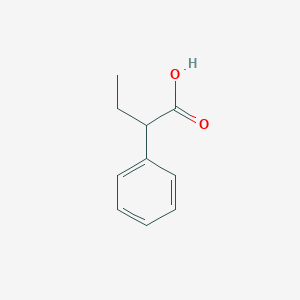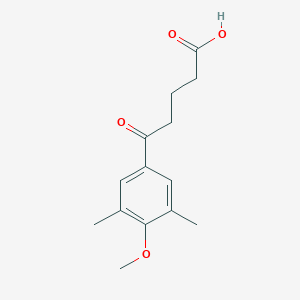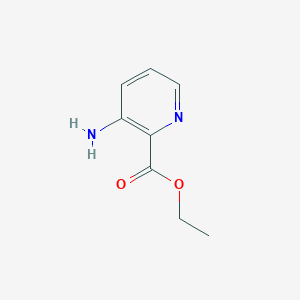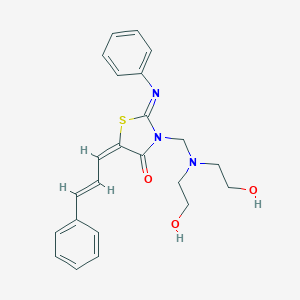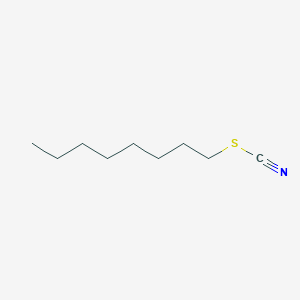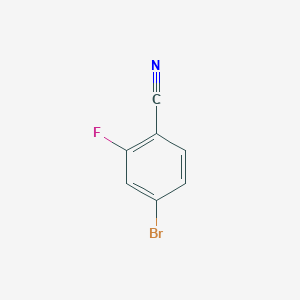![molecular formula C8H10N2O B028071 Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) CAS No. 106782-22-3](/img/structure/B28071.png)
Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mecanismo De Acción
The mechanism of action of Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. It may also interact with certain receptors in the brain, leading to its potential use in the treatment of neurodegenerative disorders.
Efectos Bioquímicos Y Fisiológicos
Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of certain inflammatory cytokines and chemokines, reduce the proliferation of cancer cells, and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily confirmed using various analytical techniques. However, its solubility in water is limited, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the use of Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) in scientific research. One potential direction is in the development of new anti-inflammatory and anti-cancer drugs. It may also have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further studies are needed to fully understand its mechanism of action and potential uses in various fields of research.
In conclusion, Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential uses and applications in scientific research.
Métodos De Síntesis
Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) is synthesized using a reaction between pyridine-4-carbaldehyde and ethylenediamine in the presence of a catalyst. The resulting product is then purified and characterized using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Aplicaciones Científicas De Investigación
Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) has been studied extensively for its potential applications in various fields of scientific research. One such application is in the field of medicinal chemistry, where it has been shown to possess anti-inflammatory and anti-cancer properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Número CAS |
106782-22-3 |
|---|---|
Nombre del producto |
Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI) |
Fórmula molecular |
C8H10N2O |
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
2-(pyridin-4-ylmethylideneamino)ethanol |
InChI |
InChI=1S/C8H10N2O/c11-6-5-10-7-8-1-3-9-4-2-8/h1-4,7,11H,5-6H2 |
Clave InChI |
GWEMVYHONNELBW-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C=NCCO |
SMILES canónico |
C1=CN=CC=C1C=NCCO |
Sinónimos |
Ethanol, 2-[(4-pyridinylmethylene)amino]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



